molecular formula C3H4BrF3O B3022153 3-Bromo-1,1,1-trifluoropropan-2-ol CAS No. 88378-50-1

3-Bromo-1,1,1-trifluoropropan-2-ol

Cat. No. B3022153
CAS RN: 88378-50-1
M. Wt: 192.96 g/mol
InChI Key: VBHIIZIQRDVGDH-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-2-propanol is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . It is used in the preparation of halomethyl ketones and hydrates as fungicides .


Molecular Structure Analysis

The molecular formula of 3-Bromo-1,1,1-trifluoropropan-2-ol is C3H4BrF3O . It is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe .


Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoropropan-2-ol behaves as a thiol-reactive trifluoromethyl probe . Its effective chemical shift dispersion under conditions of varying polarity has been studied .


Physical And Chemical Properties Analysis

3-Bromo-1,1,1-trifluoropropan-2-ol has a boiling point of 124.5 °C at 743 mm Hg . It has a density of 1.861 g/mL at 25 °C . The refractive index is 1.4 at 20°C .

Scientific Research Applications

Organic Synthesis and Catalysis

3-BTFP serves as a versatile building block in organic synthesis. Researchers use it to create novel molecules, especially those containing trifluoromethyl groups. Additionally, 3-BTFP has been employed as a thiol-reactive trifluoromethyl probe, aiding in the study of chemical reactions and mechanisms .

CO2 Transformation and Carbonate Synthesis

In recent studies, 3-BTFP has emerged as a valuable hydrogen-bonding donor for CO2 transformation. When combined with tetrabutylammonium iodide (TBAI), it acts as an effective organic catalyst for fixing CO2 and various epoxides into cyclic carbonates. This application has implications for sustainable chemistry and green processes .

Photodissociation Dynamics Research

Researchers have investigated the photodissociation dynamics of 3-BTFP using various methods. Understanding its behavior upon photoexcitation provides insights into its reactivity and potential applications in photochemistry and photophysics .

Fluorinated Building Blocks

Due to its trifluoromethyl group, 3-BTFP contributes to the development of fluorinated compounds. These compounds find applications in medicinal chemistry, agrochemicals, and materials science. Researchers explore its use as a precursor for designing new functional molecules .

Analytical Chemistry

The unique chemical properties of 3-BTFP make it useful in analytical techniques. Researchers have employed it as a probe for studying molecular interactions, binding sites, and conformational changes. Its distinct NMR chemical shifts under varying polarity conditions aid in structural elucidation .

Biological and Medicinal Studies

While less explored, 3-BTFP’s trifluoromethyl moiety could be relevant in drug discovery. Medicinal chemists may investigate its potential as a pharmacophore or as part of bioactive compounds. Its stability and reactivity profiles make it an interesting candidate for further exploration .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-1,1,1-trifluoropropan-2-ol is thiol groups . It behaves as a thiol-reactive trifluoromethyl probe , which means it interacts with the sulfur atom in thiol groups, commonly found in cysteine residues of proteins.

Mode of Action

3-Bromo-1,1,1-trifluoropropan-2-ol interacts with its targets by binding to the thiol groups . This interaction can lead to changes in the structure and function of the target proteins, potentially altering their activity and the biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of 3-Bromo-1,1,1-trifluoropropan-2-ol’s action depend on the specific proteins it interacts with. By binding to thiol groups, it could potentially alter protein function, leading to changes at the cellular level .

properties

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIIZIQRDVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277702
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

431-34-5, 88378-50-1
Record name 431-34-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,1-Trifluoro-2-Propanol
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URL https://echa.europa.eu/information-on-chemicals
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Record name 88378-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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